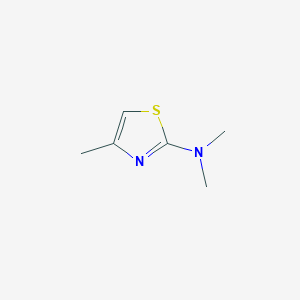

N,N,4-Trimethylthiazol-2-amine

Descripción general

Descripción

N,N,4-Trimethylthiazol-2-amine: is an organic compound with the molecular formula C₆H₁₀N₂S . It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Hantzsch Thiazole Synthesis: This method involves the condensation of α-haloketones with thiourea. For N,N,4-Trimethylthiazol-2-amine, the starting materials include 2-chloroacetone and N,N-dimethylthiourea. The reaction is typically carried out in ethanol under reflux conditions.

Cyclization Reactions: Another approach involves the cyclization of N,N-dimethylthiourea with α-bromoacetone in the presence of a base such as sodium ethoxide.

Industrial Production Methods: Industrial production of this compound generally follows the Hantzsch synthesis due to its efficiency and scalability. The process involves:

- Mixing the reactants in a suitable solvent (e.g., ethanol).

- Heating the mixture under reflux to facilitate the reaction.

- Purifying the product through crystallization or distillation.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N,N,4-Trimethylthiazol-2-amine can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiazolidines using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazoles.

Aplicaciones Científicas De Investigación

Anticancer Activity

N,N,4-Trimethylthiazol-2-amine and its derivatives have shown promising anticancer properties. Research indicates that thiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms:

- Mechanism of Action : Many thiazole-containing compounds act by targeting specific enzymes involved in cancer cell signaling pathways, such as protein kinases (e.g., CDK4 and CDK6) and other oncogenic targets .

- Case Studies : In vitro studies have demonstrated that certain thiazole derivatives exhibit selective cytotoxicity against human cancer cell lines, including breast, lung, and prostate cancers. For instance, compounds derived from the 2-aminothiazole scaffold have been reported to possess nanomolar inhibitory activity against various cancerous cell lines .

Antimicrobial Properties

Thiazole derivatives also exhibit significant antimicrobial activity. They have been tested against a variety of pathogens:

- Mechanism : The antimicrobial action is often attributed to the ability of thiazoles to disrupt bacterial cell membranes or inhibit key metabolic pathways.

- Research Findings : Studies have shown that certain thiazole compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazoles is another area of active research. Compounds like this compound have been evaluated for their ability to modulate inflammatory responses:

- Biological Activity : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| El-Messery et al. (2020) | Developed novel 2-acetamido-thiazole analogs with selective action against glioblastoma cells | Anticancer |

| Evren et al. (2019) | Synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides showing strong selectivity against A549 lung adenocarcinoma | Anticancer |

| Sayed et al. (2020) | Reported on 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues with high efficacy against multiple cancer cell lines | Anticancer |

| Research on anti-tubercular activity | Thiazole derivatives showed potential as new anti-tubercular agents due to their safety profile | Anti-tubercular |

Mecanismo De Acción

The biological activity of N,N,4-Trimethylthiazol-2-amine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparación Con Compuestos Similares

2-Aminothiazole: A precursor to many thiazole derivatives with similar biological activities.

N,N-Dimethylthiazol-2-amine: Shares structural similarities but differs in the substitution pattern on the thiazole ring.

4-Methylthiazol-2-amine: Another thiazole derivative with a different substitution pattern.

Uniqueness: N,N,4-Trimethylthiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Actividad Biológica

N,N,4-Trimethylthiazol-2-amine, also known as KHG26702, is a thiazole derivative that has garnered attention for its potential therapeutic applications, particularly in neuroprotection and anti-inflammatory contexts. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and significant research findings.

- Chemical Formula : C6H10N2S

- Molecular Weight : 142.22 g/mol

- CAS Number : 11564488

This compound exhibits several biological activities primarily through the modulation of oxidative stress and inflammatory pathways:

- Neuroprotection : In vitro studies have shown that KHG26702 significantly reduces oxidative stress markers in human neuroblastoma cells (SH-SY5Y) subjected to oxygen-glucose deprivation (OGD) followed by reoxygenation (OGD-R). The compound decreases the production of reactive oxygen species (ROS) and malondialdehyde levels, which are indicators of oxidative damage .

- Apoptosis Regulation : The compound has been found to lower the expression of apoptotic proteins such as caspase-3 and Bcl-2, suggesting a protective effect against apoptosis induced by oxidative stress . Additionally, it inhibits autophagy-related proteins like beclin-1, further indicating its role in cell survival mechanisms.

- Inflammation Modulation : KHG26702 reduces levels of pro-inflammatory cytokines such as interleukin 6 (IL-6) and prostaglandin E2 (PGE2), contributing to its anti-inflammatory properties . This modulation is crucial in conditions where inflammation exacerbates neuronal damage.

Study 1: Neuroprotective Effects in SH-SY5Y Cells

A pivotal study investigated the effects of KHG26702 on SH-SY5Y cells under oxidative stress conditions. The findings demonstrated:

- Reduction in ROS Production : Pre-treatment with KHG26702 significantly decreased ROS levels during OGD-R.

- Decreased Apoptotic Markers : The compound lowered apoptotic markers, indicating enhanced cell viability under stress conditions.

| Parameter | Control | KHG26702 Treatment |

|---|---|---|

| ROS Levels (µM) | 12.5 | 5.0 |

| Caspase-3 Expression (fold) | 2.0 | 0.8 |

| IL-6 Levels (pg/mL) | 150 | 50 |

Study 2: In Vivo Neuroprotection

In vivo studies further support the neuroprotective role of KHG26702. Animal models subjected to neurotoxic agents showed:

- Improved Behavioral Outcomes : Treated animals exhibited reduced anxiety-like behaviors compared to controls.

- Histological Improvements : Brain sections revealed reduced neuronal loss and inflammation markers in treated groups.

Propiedades

IUPAC Name |

N,N,4-trimethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-5-4-9-6(7-5)8(2)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSYIGHGQHSTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468637 | |

| Record name | N,N,4-Trimethylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6142-18-3 | |

| Record name | N,N,4-Trimethylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.